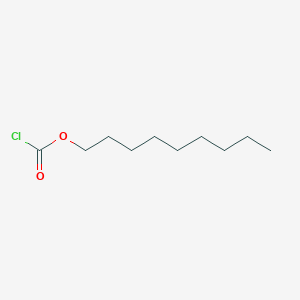![molecular formula C11H22N2O B1268235 2,5-Bis[(Dimethylamino)methyl]cyclopentanon CAS No. 13290-51-2](/img/structure/B1268235.png)
2,5-Bis[(Dimethylamino)methyl]cyclopentanon
Übersicht
Beschreibung
2,5-Bis[(dimethylamino)methyl]cyclopentanone is a synthetic organic compound known for its unique structure and properties It is a derivative of cyclopentanone, where two dimethylamino groups are attached to the 2 and 5 positions of the cyclopentanone ring
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(dimethylamino)methyl]cyclopentanone has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone typically involves the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. The reaction is catalyzed by a base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in a solvent like dimethylformamide (DMF). The reaction conditions usually require heating at temperatures between 160°C and 195°C for about 10 hours to achieve a moderate yield .
Industrial Production Methods: In industrial settings, the synthesis can be optimized by using a solvent-free approach. This method involves the removal of methanol produced during the reaction to drive the equilibrium towards the desired product. The reaction profile is carefully monitored to ensure high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis[(dimethylamino)methyl]cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: N-oxides of 2,5-Bis[(dimethylamino)methyl]cyclopentanone.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2,5-Bis[(dimethylamino)methyl]cyclopentanone involves its interaction with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclopentanone ring provides a rigid framework that can interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis[(dimethylamino)methylene]cyclopentanone
- 2,5-Bis[(diethylamino)methyl]cyclopentanone
- 2,5-Bis[(dimethylamino)ethyl]cyclopentanone
Comparison: 2,5-Bis[(dimethylamino)methyl]cyclopentanone is unique due to its specific substitution pattern and the presence of dimethylamino groups. Compared to its analogs, it exhibits distinct reactivity and binding properties, making it suitable for specialized applications in various fields. The presence of dimethylamino groups enhances its solubility and reactivity, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2,5-bis[(dimethylamino)methyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFGETDXBRYWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(C1=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255501 | |
| Record name | 2,5-Bis[(dimethylamino)methyl]cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13290-51-2 | |
| Record name | 2,5-Bis[(dimethylamino)methyl]cyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis[(dimethylamino)methyl]cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















